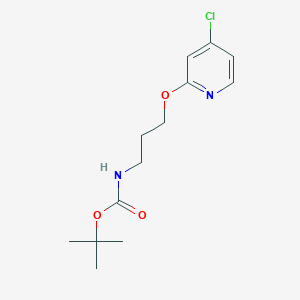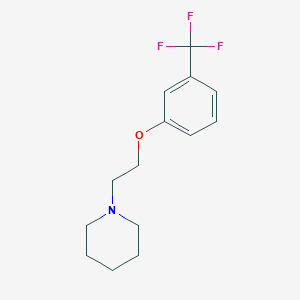
2,4,6-Trichloro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a nitro group at position 3 on the quinoline ring. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-nitroquinoline typically involves the nitration of 2,4,6-trichloroquinoline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: 2,4,6-Trichloro-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the quinoline ring towards nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 2,4,6-Trichloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-Trichloro-3-nitroquinoline has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving quinoline derivatives.
Medicine: Quinoline derivatives, including those synthesized from this compound, have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-3-nitroquinoline and its derivatives involves interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
2,4,6-Trichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroquinoline: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
2,4-Dichloro-3-nitroquinoline: Contains only two chlorine atoms, leading to variations in chemical and biological properties.
Uniqueness: 2,4,6-Trichloro-3-nitroquinoline is unique due to the combined presence of three chlorine atoms and a nitro group on the quinoline ring
特性
分子式 |
C9H3Cl3N2O2 |
|---|---|
分子量 |
277.5 g/mol |
IUPAC名 |
2,4,6-trichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3Cl3N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H |
InChIキー |
WXLKVZYKSUWEAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)


![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)



![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)



![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
